molecular formula C15H15ClO2 B6372354 4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol CAS No. 1261962-88-2

4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol

Cat. No.: B6372354
CAS No.: 1261962-88-2
M. Wt: 262.73 g/mol
InChI Key: PUSUOFAPSVZYBU-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is a chemical compound with a complex structure that includes a chlorinated aromatic ring and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol typically involves multiple steps. One common method includes the acylation of 2-chloro-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This is followed by a one-pot reaction involving triethylsilane to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce waste. For example, a one-pot synthesis method can be employed, which involves reacting 2-chloro-5-bromobenzoic acid with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride. This intermediate is then subjected to Friedel-Crafts acylation and hydroboration reduction reactions to produce this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are influenced by the compound’s structure. The pathways involved can vary depending on the specific application, but generally, the compound’s effects are mediated through its ability to interact with and modify biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-ethoxyphenyl)methanol: Similar in structure but with a hydroxyl group instead of a methyl group.

    4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid: Contains an additional carboxylic acid group.

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(14(16)9-12)11-4-7-15(17)10(2)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSUOFAPSVZYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684001
Record name 2'-Chloro-4'-ethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-88-2
Record name 2'-Chloro-4'-ethoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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